molecular formula C18H20N4O3S B2485835 N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide CAS No. 307513-78-6

N'-(5-(3,4-Dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL)-N,N-dimethylimidoformamide

Cat. No. B2485835
CAS RN: 307513-78-6
M. Wt: 372.44
InChI Key: XYRKELZMDRLTBZ-VXLYETTFSA-N
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Description

Synthesis Analysis

The synthesis of related thieno[2,3-d]pyrimidin derivatives often involves multi-step chemical reactions, including condensation, cyclization, and rearrangement processes. For instance, some derivatives have been synthesized via Dimroth rearrangement, designed as inhibitors for specific kinases, demonstrating the complexity and specificity involved in the synthesis of such compounds (Guillon et al., 2013). Another example includes the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, indicating a stepwise approach involving condensation, chlorination, and nucleophilic substitution (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray crystallography. The complete crystal structure analysis reveals detailed insights into the orthorhombic space groups, bond lengths, angles, and other structural parameters, which are crucial for understanding the compound's reactivity and interactions at the molecular level (Guillon et al., 2013).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidin derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For instance, reactions with hydroxylamine hydrochloride have been shown to produce new cyclization products, highlighting their reactivity and potential for creating novel compounds (Okuda et al., 2015).

Physical Properties Analysis

The physical properties of such compounds, including their solubility, melting points, and crystal structure, are integral to their application in drug design and material science. These properties are directly influenced by the compound's molecular structure and synthesis method.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards different reagents, and stability under various conditions, define the applicability of these compounds in different scientific domains. Detailed quantum chemical studies provide insights into the electronic structures and molecular geometries, which are essential for predicting reactions with nitrating agents and other chemical transformations (Mamarakhmonov et al., 2016).

properties

IUPAC Name

N'-[5-(3,4-dimethoxyphenyl)-2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-20-17-16(18(23)22(11)19-10-21(2)3)13(9-26-17)12-6-7-14(24-4)15(8-12)25-5/h6-10H,1-5H3/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRKELZMDRLTBZ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC2=C(C(=CS2)C3=CC(=C(C=C3)OC)OC)C(=O)N1/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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